Ethylhexyl methoxycrylene

Description

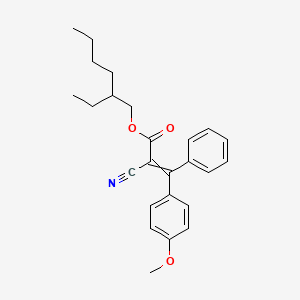

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO3/c1-4-6-10-19(5-2)18-29-25(27)23(17-26)24(20-11-8-7-9-12-20)21-13-15-22(28-3)16-14-21/h7-9,11-16,19H,4-6,10,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJCJDLRJVDSSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70915314 | |

| Record name | 2-Ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947753-66-4 | |

| Record name | Ethylhexyl methoxycrylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947753-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylhexyl methoxycrylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947753664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylhexyl methoxycrylene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylhexyl-2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHEXYL METHOXYCRYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3KFG6Q5X8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of Ethylhexyl Methoxycrylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhexyl Methoxycrylene, with the IUPAC name 2-ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylacrylate, is a synthetic organic compound that has garnered significant attention in the fields of cosmetic science and dermatological research. Primarily utilized as a photostabilizer in sunscreen and skincare formulations, it plays a crucial role in enhancing the efficacy and longevity of ultraviolet (UV) filters, thereby providing more robust protection against the deleterious effects of solar radiation.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, mechanism of action, synthesis, and performance in stabilizing photolabile compounds.

Physicochemical Properties

This compound is a viscous, yellow-orange liquid at room temperature. Its key physicochemical properties are summarized in the table below, providing a quantitative basis for its application in various formulation matrices.

| Property | Value | Reference |

| IUPAC Name | 2-ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylacrylate | |

| CAS Number | 947753-66-4 | |

| Molecular Formula | C25H29NO3 | [3] |

| Molecular Weight | 391.51 g/mol | |

| Boiling Point | 391.85 °C at 101,325 Pa | |

| Density | 1.08 g/cm³ at 20 °C | |

| Water Solubility | 40 µg/L at 20 °C | |

| Appearance | Viscous yellow-orange liquid |

Mechanism of Action: Photostabilization through Singlet State Quenching

The primary function of this compound is to photostabilize UV-absorbing compounds, most notably Avobenzone and Octinoxate, which are prone to degradation upon exposure to UV radiation. The mechanism by which it achieves this is through the efficient quenching of the excited singlet state of these photolabile molecules.

Upon absorption of UV radiation, a UV filter molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From this excited state, the molecule can undergo several processes, including fluorescence, intersystem crossing to a triplet state (T₁), or photochemical reactions that lead to its degradation. It is from the triplet state that many destructive photochemical reactions occur.

This compound intervenes at the initial stage of this process. As a singlet state quencher, it rapidly deactivates the excited singlet state of the UV filter, returning it to its ground state before it can undergo intersystem crossing to the triplet state or photodegrade. This energy transfer process is highly efficient and is the key to its potent photostabilizing effect. The energy levels of the lowest excited singlet (S₁) and triplet (T₁) states of this compound are significantly lower than those of photolabile compounds like Avobenzone, facilitating this energy transfer.

Caption: Photostabilization of a UV filter by this compound via singlet state quenching.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound (an ester of cyanoacetic acid) with a carbonyl compound (a substituted benzophenone).

Experimental Protocol: Knoevenagel Condensation

Reactants:

-

4-Methoxybenzophenone

-

2-Ethylhexyl cyanoacetate

-

A basic catalyst (e.g., piperidine, ammonium (B1175870) acetate)

-

A suitable solvent (e.g., toluene, heptane) with a Dean-Stark apparatus for water removal

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add 4-Methoxybenzophenone, 2-Ethylhexyl cyanoacetate, and the solvent.

-

Add a catalytic amount of the base to the mixture.

-

Heat the reaction mixture to reflux. The water formed during the condensation will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with water and brine to remove the catalyst and any water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Performance Evaluation: Photostability Testing

The efficacy of this compound as a photostabilizer is evaluated through photostability testing of sunscreen formulations. A common method involves irradiating a thin film of the product and measuring the change in its UV absorbance spectrum.

Experimental Protocol: In Vitro Photostability Assessment

Materials:

-

Sunscreen formulation containing a photolabile UV filter (e.g., Avobenzone) with and without this compound.

-

Polymethyl methacrylate (B99206) (PMMA) plates.

-

Solar simulator with a controlled irradiance output.

-

UV-Vis spectrophotometer.

Procedure:

-

Apply a uniform, thin film of the sunscreen formulation onto the PMMA plates at a concentration of 1.0 mg/cm².

-

Allow the films to dry in the dark for 20 minutes.

-

Measure the initial UV absorbance spectrum (290-400 nm) of each plate using the UV-Vis spectrophotometer.

-

Expose the plates to a controlled dose of UV radiation from the solar simulator. A typical dose might be 10 MED (Minimal Erythemal Dose).

-

After irradiation, re-measure the UV absorbance spectrum of each plate.

-

Calculate the percentage of degradation of the UV filter by comparing the area under the absorbance curve before and after irradiation.

Quantitative Data: Photostabilization of Avobenzone

The following table summarizes the results of a photostability study on a sunscreen formulation containing Avobenzone, with and without the addition of this compound.

| Formulation | Irradiation Time (min) | Avobenzone Degradation (%) | Reference |

| Control (without this compound) | 30 | 36.55 | [4] |

| 60 | 40.84 | [4] | |

| 90 | 60.12 | [4] | |

| 120 | 80.54 | [4] | |

| With 3% this compound | 30 | 18.89 | [4] |

| 60 | 16.61 | [4] | |

| 90 | 22.48 | [4] | |

| 120 | 39.40 | [4] | |

| With 4% this compound | 30 | 37.46 | [4] |

| 120 | 38.49 | [4] |

These results clearly demonstrate the significant photostabilizing effect of this compound on Avobenzone, with a 3% concentration showing a substantial reduction in degradation over a 120-minute irradiation period.[4]

Caption: Experimental workflow for in vitro photostability testing of a sunscreen formulation.

Stabilization of Antioxidants

In addition to UV filters, this compound has been shown to stabilize other photolabile cosmetic ingredients, such as the antioxidant resveratrol. Antioxidants are often included in skincare formulations to combat oxidative stress, but their efficacy can be diminished by UV-induced degradation.

Experimental Protocol: Antioxidant Stabilization Assay

A common method to assess antioxidant stability is to measure the remaining antioxidant capacity of a formulation after UV exposure using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Procedure:

-

Prepare solutions of the antioxidant (e.g., resveratrol) in a suitable solvent, with and without the addition of this compound.

-

Expose the solutions to a controlled dose of UV radiation.

-

After irradiation, mix an aliquot of each solution with a DPPH solution.

-

Measure the absorbance of the DPPH solution at 517 nm after a set incubation period.

-

The scavenging of the stable DPPH radical is observed as a decrease in absorbance. A higher remaining antioxidant capacity will result in a greater decrease in absorbance.

-

Calculate the percentage of remaining antioxidant activity by comparing the results of the irradiated samples to non-irradiated controls.

Conclusion

This compound is a highly effective photostabilizer that operates through a singlet state quenching mechanism. Its fundamental physicochemical properties make it a valuable ingredient in the formulation of stable and efficacious sunscreens and skincare products. The experimental protocols and data presented in this guide provide a technical foundation for researchers and drug development professionals to understand and utilize this important compound in their work. Further research into its synergistic effects with other photostabilizers and its ability to protect a wider range of active ingredients will continue to expand its applications in dermatological and cosmetic science.

References

An In-depth Technical Guide to the Mechanism of Action of Ethylhexyl Methoxycrylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhexyl Methoxycrylene (EHMCR), also known by the chemical name 2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-3-phenyl-, 2-ethylhexyl ester, is a novel photostabilizer used extensively in sunscreen and cosmetic formulations.[1][2][3] Its primary function is to prevent the photodegradation of other UV-absorbing molecules, most notably avobenzone (B1665848), the most widely used UVA filter globally.[4][5] Unlike older stabilizers that primarily quench the long-lived triplet excited state, this compound's principal mechanism of action is the highly efficient quenching of the short-lived singlet excited state, setting a new standard for photostabilization.[6] This document provides a detailed technical overview of its core mechanisms, supported by quantitative data and experimental protocols.

Core Mechanism of Action: Excited State Quenching

Upon absorbing a photon of UV radiation, a UV filter molecule like avobenzone is promoted from its ground electronic state (S₀) to an excited singlet state (S₁).[7][8] This excited state is highly unstable and short-lived. From this S₁ state, the molecule can either return to the ground state via non-destructive pathways (like fluorescence or heat dissipation) or undergo destructive chemical reactions, leading to its degradation and loss of UV-protective capacity.[9] It can also transition to a lower-energy, but longer-lived, triplet excited state (T₁), which is often the precursor to photodegradation.[4][10]

This compound functions by intercepting the excited UV absorber molecule and deactivating it through an energy transfer process known as quenching. This can occur from either the singlet or triplet state, but EHMCR is uniquely effective at quenching the singlet state.[6][10]

Singlet State Quenching

The primary and most significant mechanism for this compound is singlet-singlet energy transfer. The excited singlet state of avobenzone is extremely short-lived, with a fluorescence lifetime of approximately 13 picoseconds.[6] EHMCR is capable of quenching this state in a concentration-dependent manner.[6] For this energy transfer to be efficient, the energy level of the quencher's (EHMCR) excited singlet state must be lower than that of the donor's (avobenzone) excited singlet state.[10] Studies have confirmed that the energy levels of the lowest excited singlet (S₁) and triplet (T₁) states of EHMCR are significantly lower than those of photolabile filters like avobenzone and octyl methoxycinnamate, facilitating this rapid energy transfer.[10][11]

This process returns the avobenzone molecule to its stable ground state before it has the opportunity to undergo intersystem crossing to the triplet state or engage in degradative chemical reactions.[6]

Triplet State Quenching

Avobenzone exists in a solvent-dependent equilibrium between two tautomers: an enol form and a diketo form.[4] While the enol form predominates, the diketo tautomer is understood to be a key intermediate in the photodegradation pathway.[4] In addition to its primary role as a singlet quencher, this compound can also effectively quench the triplet excited state of avobenzone's diketo tautomer.[4] By deactivating this longer-lived triplet state, EHMCR provides a secondary protective mechanism, preventing the unimolecular chemical reactions that lead to the breakdown of the avobenzone molecule.[4]

Data Presentation: Photostabilization Efficacy

Quantitative studies demonstrate the significant protective effect of this compound on avobenzone's stability under UV exposure. The data clearly shows a dose-dependent relationship and superior performance compared to formulations lacking a stabilizer.

| Formulation | Active Ingredients | Stabilizer (EHMCR) | Irradiation | % Avobenzone Remaining | Source |

| F0 (Control) | Avobenzone | None | 120 min sunlight | ~20% | [5] |

| FSOL1 | Avobenzone | 3% | 120 min sunlight | >80% (estimated from graph) | [5] |

| FSOL2 | Avobenzone | 5% | 120 min sunlight | 50.56% | [12] |

| Fc | 4% Avobenzone, 8% OMC | 5% | 27.6 J/cm² UVA | Photostable (Absorbance maintained) | [7] |

Experimental Protocols

The efficacy of this compound is determined through rigorous experimental procedures designed to simulate real-world conditions of sun exposure.

Experimental Workflow: Photostability Assessment

Protocol 1: Photostability Assessment by UV-Vis Spectrophotometry

This method assesses the change in the UV absorbance spectrum of a sunscreen formulation after exposure to a controlled dose of UV radiation.

-

Sample Preparation : A precise amount of the test formulation (e.g., 2 mg/cm²) is spread evenly over a substrate transparent to UV, such as a quartz or PMMA plate.[7] The film is allowed to dry for a set period (e.g., 15-30 minutes) to form a stable film.[7][12]

-

Pre-Irradiation Measurement : The initial absorbance spectrum of the sample is recorded using a UV-Vis spectrophotometer, typically across the 280-400 nm range. This serves as the baseline (t=0) measurement.[7]

-

Irradiation : The sample plate is exposed to a controlled dose of radiation from a solar simulator or to direct sunlight for a specified duration (e.g., 30, 60, 90, 120 minutes).[5][12]

-

Post-Irradiation Measurement : After exposure, the absorbance spectrum is recorded again.

-

Data Analysis : The percentage of photodegradation is calculated by comparing the absorbance at avobenzone's λmax (approx. 357-359 nm) before and after irradiation.[5] A minimal decrease in absorbance indicates high photostability.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more precise quantification of the active ingredient remaining after UV exposure.

-

Sample Preparation and Irradiation : Samples are prepared and irradiated as described in Protocol 1.[12]

-

Extraction : After irradiation, the sunscreen film is dissolved from the plate into a suitable solvent mixture (e.g., ethanol (B145695)/water or methanol/water).[12] The solution is thoroughly mixed (e.g., via magnetic stirrer or sonication) to ensure complete extraction of the UV filters.

-

HPLC Analysis : The extract is filtered and injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to the λmax of avobenzone.

-

Quantification : The concentration of avobenzone is determined by comparing the peak area from the chromatogram to a standard curve generated from known concentrations of avobenzone. The percentage of avobenzone remaining is calculated relative to an irradiated control sample.[12]

Protocol 3: Fluorescence Lifetime and Quenching Experiments

This protocol directly demonstrates the singlet-quenching mechanism.

-

Sample Preparation : Solutions of the fluorescent molecule (avobenzone) are prepared in a suitable solvent (e.g., ethanol or ethyl acetate) with and without the addition of the quencher (this compound) at various concentrations.[6]

-

Fluorescence Measurement : The fluorescence emission spectrum and intensity of avobenzone are measured upon excitation at a specific wavelength (e.g., 330 nm).[6]

-

Quenching Observation : A decrease in the fluorescence intensity of avobenzone in the presence of this compound indicates that the singlet excited state is being deactivated (quenched) by EHMCR before it can emit a photon (fluoresce).[6]

-

Lifetime Measurement : Using time-resolved fluorescence spectroscopy, the fluorescence lifetime of avobenzone is measured. In the presence of an effective quencher like EHMCR, this lifetime will be significantly shortened.

Conclusion

This compound is a highly advanced photostabilizer that operates through a sophisticated and efficient mechanism of action. Its primary ability to quench the extremely short-lived singlet excited state of photolabile molecules like avobenzone represents a significant technological advancement over traditional triplet quenchers.[6] This is complemented by its ability to also quench the degradative triplet state of the avobenzone diketo tautomer.[4] By rapidly accepting and safely dissipating absorbed UV energy, this compound preserves the chemical integrity and protective efficacy of UV filters, enabling the formulation of broad-spectrum, photostable, and reliable sunscreen products.

References

- 1. uvabsorbers.com [uvabsorbers.com]

- 2. deascal.com [deascal.com]

- 3. WERCS Studio - Application Error [hallstar-sds.thewercs.com]

- 4. tks | publisher, event organiser, media agency | Avobenzone Photochemistry:Improving Photoprotection by Stabilizing Avobenzone with this compound - tks | publisher, event organiser, media agency [teknoscienze.com]

- 5. ijshr.com [ijshr.com]

- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 7. Evaluation of the photoprotective and antioxidant potential of an avobenzone derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Avobenzone? [synapse.patsnap.com]

- 9. uvabsorbers.com [uvabsorbers.com]

- 10. researchgate.net [researchgate.net]

- 11. Photoexcited singlet and triplet states of a UV absorber this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Photophysical Properties of Ethylhexyl Methoxycrylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhexyl Methoxycrylene (EHMC), a widely utilized photostabilizer in sunscreen and cosmetic formulations, plays a crucial role in preventing the photodegradation of other UV filters, notably avobenzone (B1665848) and octinoxate. This technical guide provides a comprehensive overview of the core photophysical properties of EHMC. It delves into its mechanism of action as a singlet state quencher, summarizes available quantitative photophysical data, and outlines the experimental protocols used for its characterization. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the formulation and analysis of photoprotective products.

Introduction

This compound (EHMC), chemically known as 2-ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylpropenoate, is a key ingredient in modern sunscreen formulations. Its primary function is not as a primary UV absorber, but as a photostabilizer. Many highly effective UV filters, such as avobenzone, are inherently photolabile, meaning they degrade upon exposure to UV radiation, leading to a loss of efficacy. EHMC effectively mitigates this degradation, thereby enhancing the overall photoprotection and stability of the final product.[1] This guide will explore the fundamental photophysical processes that underpin the stabilizing action of EHMC.

Photophysical Properties

The photophysical behavior of this compound is central to its function as a photostabilizer. Upon absorption of UV radiation, molecules are promoted to an electronically excited state. The subsequent de-excitation pathways determine the fate of the molecule and the absorbed energy.

UV-Visible Absorption

While not its primary role, EHMC does exhibit UV absorption, primarily in the UVA range.[2] Specific quantitative data on its molar absorptivity is not widely available in the public domain. However, studies on its photostabilizing effects on avobenzone have utilized UV-Vis spectrophotometry to monitor the absorbance of avobenzone in the presence of EHMC, demonstrating EHMC's ability to preserve avobenzone's absorption profile upon UV irradiation.[3]

Table 1: Summary of UV-Visible Absorption Properties of this compound

| Parameter | Value | Solvent | Reference |

| Absorption Range | UVA | Not Specified | [2] |

| Molar Absorptivity (ε) | Data not available | Ethanol (B145695) |

Fluorescence and Phosphorescence

Studies have been conducted on the fluorescence and phosphorescence of EHMC in ethanol.[4] Weak phosphorescence has been observed, suggesting that intersystem crossing from the lowest excited singlet state (S₁) to the lowest excited triplet state (T₁) occurs.[4]

Table 2: Summary of Emission Properties of this compound

| Parameter | Value | Solvent | Reference |

| Fluorescence Emission | Observed | Ethanol | [4] |

| Fluorescence Quantum Yield (Φf) | Data not available | Ethanol | |

| Phosphorescence Emission | Weakly observed | Ethanol | [4] |

| Triplet State Lifetime (τT) | 93 ms (B15284909) | Ethanol (at 77 K) | [4] |

Note: The reported triplet state lifetime of 93 ms is likely the phosphorescence lifetime measured at 77 K, as this is an exceptionally long lifetime for a triplet state in solution at room temperature.

Excited State Energy Levels

The energy levels of the lowest excited singlet (S₁) and triplet (T₁) states of EHMC have been determined to be lower than those of photolabile UV filters like avobenzone and octyl methoxycinnamate.[4] This energy difference is a critical prerequisite for efficient energy transfer from the excited UV filter to EHMC.

Mechanism of Photostabilization: Singlet State Quenching

The primary mechanism by which this compound stabilizes other UV filters is through singlet-singlet energy transfer , a process known as singlet state quenching.[5]

Upon absorbing a photon of UV light, a photolabile UV filter molecule (the "donor") is promoted to its excited singlet state (S₁). In this excited state, the molecule is highly reactive and prone to degradation. EHMC (the "acceptor") can interact with the excited donor molecule and accept the excess energy, causing the donor to return to its stable ground state (S₀) without undergoing degradation. The EHMC molecule, now in its excited singlet state, can then dissipate this energy through non-destructive pathways, such as internal conversion (heat).[5]

This process can be represented as:

Donor (UV Filter) + hν → Donor (S₁) * Donor (S₁) * + EHMC (S₀) → Donor (S₀) + EHMC (S₁) * EHMC (S₁) * → EHMC (S₀) + heat

Experimental Protocols

The characterization of the photophysical properties and photostability of this compound involves several key experimental techniques.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is fundamental for assessing the light-absorbing properties of EHMC and for monitoring the photostability of UV filter formulations.

Objective: To determine the UV absorption spectrum of EHMC and to quantify the photodegradation of a UV filter in the presence and absence of EHMC.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the UV filter (e.g., avobenzone) and EHMC in a suitable solvent, typically ethanol or a solvent mixture mimicking a sunscreen formulation.[6]

-

Prepare a series of dilutions to create a calibration curve.

-

For photostability studies, prepare solutions of the UV filter with and without EHMC at known concentrations.[3]

-

-

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer is typically used.

-

-

Measurement:

-

Record the absorbance spectrum of the solutions across the UV range (typically 290-400 nm).

-

For photostability assessment, a thin film of the sample solution is often prepared on a suitable substrate (e.g., a quartz plate or PMMA plate) and irradiated with a controlled dose of UV radiation from a solar simulator.[7]

-

The absorbance spectrum is measured before and after irradiation to determine the extent of degradation.

-

-

Data Analysis:

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

-

The percentage of photodegradation is calculated by comparing the absorbance at the λmax of the UV filter before and after irradiation.[3]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the individual components in a complex mixture, making it ideal for accurately measuring the concentration of a UV filter before and after UV exposure.[8]

Objective: To precisely quantify the concentration of a photolabile UV filter in a formulation containing EHMC after UV irradiation.

Methodology:

-

Sample Preparation:

-

Prepare a sunscreen formulation or a model solution containing the UV filter and EHMC.

-

Expose the sample to a controlled dose of UV radiation.

-

Extract the UV filters from the irradiated sample using a suitable solvent (e.g., methanol (B129727) or a mixture of ethanol and water). The extraction process may involve sonication to ensure complete dissolution.

-

Filter the extracted solution to remove any particulate matter before injection into the HPLC system.

-

-

Instrumentation:

-

A reverse-phase HPLC system equipped with a C18 column and a UV detector is commonly used.[8]

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of organic solvent (e.g., methanol, acetonitrile) and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. A gradient elution may be used to separate multiple components.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: Set to the λmax of the UV filter being analyzed.

-

-

Data Analysis:

-

A calibration curve is generated by injecting standard solutions of the UV filter at known concentrations.

-

The concentration of the UV filter in the irradiated sample is determined by comparing its peak area to the calibration curve.

-

The percentage of the remaining UV filter is calculated to assess the photostabilizing effect of EHMC.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to study the emission properties of EHMC and to investigate the mechanism of singlet state quenching.

Objective: To measure the fluorescence emission spectrum of EHMC and to determine its fluorescence quantum yield and excited-state lifetime.

Methodology:

-

Sample Preparation: Prepare dilute solutions of EHMC in a suitable spectroscopic-grade solvent (e.g., ethanol). The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: A spectrofluorometer is used to measure the fluorescence spectrum. Time-resolved fluorescence measurements can be performed using techniques like Time-Correlated Single Photon Counting (TCSPC) to determine the excited-state lifetime.

-

Measurement:

-

Emission Spectrum: The sample is excited at a specific wavelength (λex), and the emitted fluorescence is scanned over a range of wavelengths.

-

Quantum Yield: The fluorescence quantum yield is typically determined by a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Lifetime: The decay of the fluorescence intensity over time after pulsed excitation is measured to determine the excited-state lifetime.

-

-

Data Analysis: The fluorescence spectrum provides information about the energy of the excited singlet state. The quantum yield gives the efficiency of the fluorescence process, while the lifetime provides information about the kinetics of the excited-state decay.

Conclusion

This compound is a highly effective photostabilizer that operates primarily through a singlet-singlet energy transfer mechanism, thereby protecting photolabile UV filters from degradation. While its fundamental photophysical properties have been investigated, there remains a need for more comprehensive and publicly available quantitative data, particularly regarding its molar absorptivity and fluorescence quantum yield. The experimental protocols outlined in this guide provide a framework for the continued characterization of EHMC and the evaluation of its performance in photoprotective formulations. A deeper understanding of its photophysical properties will continue to drive the development of more stable and effective sunscreen products.

References

- 1. tks | publisher, event organiser, media agency | Avobenzone Photochemistry:Improving Photoprotection by Stabilizing Avobenzone with this compound - tks | publisher, event organiser, media agency [teknoscienze.com]

- 2. Evaluation of the photoprotective and antioxidant potential of an avobenzone derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photoexcited singlet and triplet states of a UV absorber this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. clausiuspress.com [clausiuspress.com]

- 8. Determination of UV-filters in sunscreens by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Singlet and Triplet States of Ethylhexyl Methoxycrylene

This technical guide provides a comprehensive overview of the photophysical properties of ethylhexyl methoxycrylene (EHMCR), with a specific focus on its singlet and triplet excited states. The information presented is targeted towards researchers, scientists, and professionals in the field of drug development and photoprotection.

This compound is a UV absorber utilized in sunscreen products to protect the skin from the damaging effects of ultraviolet radiation.[1] Its efficacy is intrinsically linked to its ability to absorb UV energy and dissipate it through various photophysical pathways, involving transitions between its ground state, and excited singlet and triplet states. Understanding these processes is crucial for optimizing its performance and photostability in formulations.[2][3]

Photophysical Properties of this compound

The excited states of this compound have been characterized through a combination of spectroscopic techniques.[4][5] Upon absorption of UV radiation, the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). From the S₁ state, it can undergo several deactivation processes, including fluorescence (radiative decay back to S₀) and intersystem crossing to the lowest excited triplet state (T₁). The T₁ state can then deactivate to the ground state through phosphorescence (radiative decay) or non-radiative processes. A significant portion of the excited singlet molecules undergoes intersystem crossing to the triplet state, with the deactivation from the T₁ state being predominantly radiationless.[4][5]

Quantitative Photophysical Data

The key quantitative data for the singlet and triplet states of this compound in ethanol (B145695) are summarized in the table below.[4]

| Parameter | Value | Description |

| S₁ State Energy | 3.18 eV | Energy of the lowest excited singlet state. |

| T₁ State Energy | 2.39 eV | Energy of the lowest excited triplet state. |

| Triplet Lifetime (τ_T) | 93 ms | Lifetime of the T₁ state. |

| Zero-Field Splitting (ZFS) Parameter (D)* | 0.113 cm⁻¹ | A measure of the interaction between the two unpaired electrons in the triplet state. |

The energy levels of the S₁ and T₁ states of this compound are notably lower than those of the photolabile UV absorber 4-tert-butyl-4'-methoxydibenzoylmethane (avobenzone) and also lower than those of octyl methoxycinnamate.[4] The photostability of this compound is attributed to the ³ππ* character of its T₁ state.[4]

Experimental Methodologies

The characterization of the singlet and triplet states of this compound involves a suite of spectroscopic techniques.[4] The following sections detail the typical experimental protocols for these measurements.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the wavelength range of UV absorption and the molar extinction coefficient.

-

Methodology: A solution of this compound in a suitable solvent (e.g., ethanol) of known concentration is prepared. The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm). The wavelength of maximum absorption (λ_max) is identified.

Fluorescence Spectroscopy

-

Objective: To characterize the emission from the lowest excited singlet state (S₁).

-

Methodology: A dilute solution of this compound is excited at a wavelength within its absorption band. The resulting fluorescence emission is collected at a 90-degree angle to the excitation beam and analyzed by a spectrofluorometer. The fluorescence spectrum provides information on the emission wavelengths and quantum yield.

Phosphorescence Spectroscopy

-

Objective: To characterize the emission from the lowest excited triplet state (T₁).

-

Methodology: Due to the long lifetime of the triplet state, phosphorescence is typically measured at low temperatures to minimize non-radiative decay pathways. A solution of this compound in a solvent that forms a rigid glass at low temperatures (e.g., ethanol at 77 K) is used. The sample is excited, and after a short delay to allow for the decay of fluorescence, the long-lived phosphorescence emission is recorded. This measurement allows for the determination of the T₁ state energy.[4]

Electron Paramagnetic Resonance (EPR) Spectroscopy

-

Objective: To detect and characterize the triplet state, which has two unpaired electrons.

-

Methodology: A frozen solution of this compound (e.g., in ethanol at 77 K) is irradiated with UV light within the instrument's cavity to generate the triplet state. The EPR spectrum is then recorded. The presence of a signal confirms the formation of the triplet state, and analysis of the spectrum can provide the zero-field splitting parameters.[4]

Visualizing Photophysical Processes and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key photophysical pathways and a typical experimental workflow for characterizing the singlet and triplet states of this compound.

Caption: Jablonski diagram illustrating the photophysical pathways of this compound.

Caption: Experimental workflow for characterizing this compound's excited states.

References

- 1. uvabsorbers.com [uvabsorbers.com]

- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 3. Effects of UV-filter Photostabilizers in the Photostability and Phototoxicity of Vitamin A Palmitate Combined with Avobenzone and Octyl Methoxycinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photoexcited singlet and triplet states of a UV absorber this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Ethylhexyl Methoxycrylene: A Technical Guide to its UV Absorption Properties and Photostability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhexyl Methoxycrylene (EHMCR), with the IUPAC name 2-ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenyl-2-propenoate, is a modern organic UV filter and photostabilizer increasingly utilized in sunscreen and anti-aging skincare formulations. Its primary function is to absorb detrimental ultraviolet (UV) radiation, particularly in the UVA spectrum, thereby protecting the skin from photodamage. Furthermore, EHMCR is recognized for its capacity to stabilize other, less photostable UV filters, such as avobenzone (B1665848) and octyl methoxycinnamate, and to protect active ingredients like retinol (B82714) and antioxidants from degradation upon exposure to light.[1][2]

This technical guide provides an in-depth overview of the UV absorption characteristics and photostability of this compound, complete with experimental protocols and data presentation to support research and development activities.

UV Absorption Spectrum

The UV-absorbing properties of this compound are intrinsic to its molecular structure, which allows for the delocalization of π-electrons across the molecule. Upon absorbing UV radiation, the molecule transitions to an excited state. Its photostability is attributed to the efficient and predominantly radiationless deactivation of its lowest triplet excited state (T1), which possesses a (3)ππ* character.[1][3] Studies have been conducted in solvents such as ethanol (B145695) and isopropanol (B130326) to characterize its spectral properties.[1][4]

Quantitative UV Absorption Data

| Wavelength (λmax) | Molar Extinction Coefficient (ε) | UV Region |

| ~305 nm | > 20,000 L mol⁻¹ cm⁻¹ | UVB |

| ~350 nm | > 25,000 L mol⁻¹ cm⁻¹ | UVA-I |

Experimental Protocols

Determination of UV Absorption Spectrum

This protocol outlines the methodology for determining the UV absorption spectrum and molar extinction coefficient of this compound.

Objective: To measure the UV-Vis absorption spectrum of this compound and calculate its molar extinction coefficient at the wavelengths of maximum absorbance (λmax).

Materials and Equipment:

-

This compound (analytical standard)

-

Ethanol (spectroscopic grade)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Analytical balance

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh approximately 50 mg of this compound and dissolve it in a 50 mL volumetric flask with spectroscopic grade ethanol to create a 1 mg/mL stock solution.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution with ethanol to prepare a series of working solutions with concentrations ranging from 5 µg/mL to 25 µg/mL.

-

-

Spectrophotometric Analysis:

-

Set the spectrophotometer to scan a wavelength range of 250 nm to 450 nm.

-

Use spectroscopic grade ethanol as the blank reference.

-

Record the absorbance spectra for each working solution in a 1 cm quartz cuvette.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

According to the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at each λmax versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the calibration curve (Slope = ε × path length). The molecular weight of this compound is approximately 391.5 g/mol .

-

Photostability Testing

This protocol is based on publicly available regulatory filings and established methodologies for assessing the photostability of UV filters.[5]

Objective: To evaluate the photostability of this compound upon exposure to a controlled dose of UV radiation.

Materials and Equipment:

-

This compound

-

Suitable solvent (e.g., ethanol or a cosmetic-grade solvent)

-

Quartz plates

-

UV irradiation source (e.g., a solar simulator or a lamp with a defined spectral output, such as one emitting at 288 nm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column (e.g., C18 reverse-phase)

-

Mobile phase solvents (e.g., acetonitrile (B52724), water)

-

Volumetric glassware

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound at a concentration of 3% (w/w) in a suitable solvent.

-

Apply a precise amount (e.g., 40 mg) of the solution evenly onto a quartz plate and allow the solvent to evaporate completely, forming a thin film.

-

Prepare a "dark" control sample by wrapping a similarly prepared plate in aluminum foil to shield it from light.

-

-

UV Irradiation:

-

Place the sample plate in a temperature-controlled chamber under the UV irradiation source.

-

Expose the sample to a defined dose of UV radiation. A reported condition is irradiation at 288 nm with a dose of 40 W/m² for 5 hours, resulting in a total exposure of 200 Watt-hours/m².[5]

-

Maintain the dark control sample under the same temperature conditions for the same duration.

-

-

Sample Extraction and Analysis:

-

After irradiation, dissolve the film from both the irradiated and dark control plates in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Analyze the resulting solutions by HPLC. An example of HPLC conditions could be:

-

Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector set at a λmax of this compound (e.g., ~350 nm).

-

Injection Volume: 20 µL

-

-

-

Data Analysis:

-

Quantify the peak area corresponding to this compound in the chromatograms of the irradiated and dark control samples.

-

Calculate the percentage of degradation by comparing the peak area of the irradiated sample to that of the dark control.

-

Signaling Pathways and Logical Relationships

The primary role of this compound as a photostabilizer involves the quenching of excited states of other molecules, thereby preventing their photodegradation. This process can occur through a singlet-singlet energy transfer mechanism.

Caption: Photostabilization mechanism of a photolabile molecule by this compound (EHMCR).

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the photoprotective efficacy of a formulation containing this compound.

Caption: Workflow for assessing the photostability of a formulation containing this compound.

Conclusion

This compound is a multifunctional ingredient that serves as both a primary UV absorber and a critical photostabilizer in modern dermatological and cosmetic formulations. Its ability to absorb a broad spectrum of UV radiation and to quench the excited states of other molecules makes it an invaluable tool for formulators seeking to create effective and stable sun protection products. The experimental protocols provided in this guide offer a framework for the quantitative evaluation of its UV absorption properties and photostability, enabling further research and development in the field of photoprotection.

References

- 1. researchgate.net [researchgate.net]

- 2. ProtecTM SQ (this compound) [myskinrecipes.com]

- 3. Photoexcited singlet and triplet states of a UV absorber this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the photoprotective and antioxidant potential of an avobenzone derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

Ethylhexyl Methoxycrylene: A Technical Guide to its Discovery, Synthesis, and Application in Photoprotection

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhexyl Methoxycrylene, chemically known as 2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-3-phenyl-, 2-ethylhexyl ester, is a novel and highly effective photostabilizer used in sunscreen and cosmetic formulations. This technical guide provides an in-depth overview of its discovery, a detailed examination of its synthesis, a summary of its physicochemical properties, and a thorough description of its mechanism of action in photoprotection. Experimental protocols for its characterization and performance evaluation are also detailed.

Discovery and Development

This compound, commercially known as SolaStay® S1 and developed by Hallstar, emerged from the growing demand for more effective and stable sunscreen agents.[1] Its development was driven by the need to stabilize photolabile UV filters, such as avobenzone (B1665848), which degrades rapidly upon exposure to UV radiation, diminishing the protective efficacy of sunscreen formulations.[2] The unique chemical structure of this compound allows it to efficiently quench the excited states of other UV absorbers, thereby enhancing their stability and longevity on the skin.[3][4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of a core 2-Propenoic acid structure, followed by the introduction of key functional groups and final esterification. While specific proprietary details of the industrial synthesis are not publicly available, the general chemical pathway can be outlined as follows:

-

Formation of the Cyanoacetate Intermediate: The synthesis likely begins with the preparation of 2-ethylhexyl cyanoacetate.

-

Knoevenagel Condensation: This is followed by a Knoevenagel condensation reaction between 4-methoxybenzophenone (B1664615) and 2-ethylhexyl cyanoacetate. This reaction forms the carbon-carbon double bond and incorporates the methoxyphenyl and phenyl groups onto the acrylate (B77674) backbone. The reaction is typically catalyzed by a base.

-

Purification: The final product, 2-ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate, is then purified to a high degree (>98%) for use in cosmetic applications.[5]

A generalized workflow for the synthesis is depicted below:

Caption: Generalized synthesis workflow for this compound.

Physicochemical and Spectroscopic Properties

This compound is a viscous yellow liquid with a high boiling point and low water solubility, making it suitable for incorporation into oil-based cosmetic formulations.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-3-phenyl-, 2-ethylhexyl ester | [8] |

| CAS Number | 947753-66-4 | [8] |

| Molecular Formula | C25H29NO3 | [8] |

| Molecular Weight | 391.50 g/mol | [8] |

| Appearance | Viscous yellow liquid | [6] |

| Boiling Point | 391.85°C at 101,325 Pa | [7] |

| Density | 1.08 g/cm³ at 20°C | [7] |

| Water Solubility | 40 µg/L at 20°C | [7] |

| Purity | > 98% | [5] |

Mechanism of Action: Photostabilization

The primary function of this compound is to photostabilize other UV-absorbing molecules, particularly avobenzone. Upon absorbing UV radiation, avobenzone is promoted to an excited singlet state, from which it can undergo intersystem crossing to a more stable, but still reactive, triplet state. It is from this triplet state that photodegradation often occurs.[2]

This compound acts as a highly efficient quencher for both the singlet and triplet excited states of avobenzone.[3][4] It accepts the excess energy from the excited avobenzone molecule, returning it to its ground state before it can degrade. This compound then dissipates this energy through non-destructive pathways.[4]

Caption: Photostabilization of Avobenzone by this compound.

Experimental Protocols

Characterization of this compound

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the synthesized molecule.

-

Methodology: Dissolve a small sample of purified this compound in a deuterated solvent (e.g., CDCl3). Acquire 1H and 13C NMR spectra using a high-field NMR spectrometer. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the expected structure of 2-ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate.

-

-

Infrared (IR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule.

-

Methodology: Obtain the IR spectrum of a thin film of the purified liquid sample using an FTIR spectrometer. Key vibrational bands to identify include the C≡N stretch (around 2220 cm⁻¹), C=O stretch of the ester (around 1720 cm⁻¹), and C=C stretch of the alkene (around 1620 cm⁻¹), as well as characteristic aromatic C-H and C=C bands.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To determine the purity of the compound and confirm its molecular weight.

-

Methodology: Inject a dilute solution of the sample into a GC-MS system. The gas chromatogram should show a single major peak, indicating high purity. The mass spectrum of this peak should exhibit a molecular ion peak corresponding to the molecular weight of this compound (391.5 g/mol ).

-

Performance Evaluation: Photostability Testing

-

Purpose: To quantify the ability of this compound to stabilize a photolabile UV filter (e.g., Avobenzone).

-

Methodology:

-

Prepare two sunscreen formulations: one containing Avobenzone and the other containing Avobenzone and this compound at a specified concentration (e.g., 3-5%).[6]

-

Apply a thin, uniform film of each formulation onto a quartz plate.

-

Expose the plates to a controlled dose of UV radiation from a solar simulator.

-

At various time intervals, extract the sunscreen from the plates using a suitable solvent (e.g., methanol).

-

Analyze the concentration of Avobenzone in the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector set to the λmax of Avobenzone.

-

Calculate the percentage of Avobenzone remaining at each time point and compare the degradation rates between the two formulations.

-

Caption: Experimental workflow for photostability testing.

Quantitative Data Summary

Table 2: Photostabilization Performance of this compound with Avobenzone

| Formulation | Irradiation Time (min) | Avobenzone Degradation (%) | Reference |

| Without SolaStay® S1 | 120 | 80.54 | [9] |

| With 3% SolaStay® S1 | 120 | 39.4 | [9] |

Table 3: Solvency of this compound for Crystalline UV Filters

| UV Filter | Solvency in SolaStay® S1 (%) | Reference |

| Benzophenone-3 (Oxybenzone) | 30 | [6] |

| Ethylhexyl Triazone | 25 | [6] |

| 4-Methylbenzylidene Camphor | 10 | [6] |

Toxicological Profile

Toxicological studies have shown that this compound has a favorable safety profile for use in cosmetic applications.

Table 4: Summary of Toxicological Data for this compound

| Test | Result | Reference |

| Ames Test | No detectable genotoxic activity | [6] |

| Ocular Irritation (HET-CAM) | Practically no ocular irritation potential at 20% | [6] |

| Phototoxicity | Did not induce a phototoxic reaction | [6] |

| Repeat Insult Patch Test (Human) | Did not indicate a potential for dermal irritation or allergic contact sensitization | [6] |

Conclusion

This compound is a significant advancement in the field of photoprotection. Its well-defined synthesis, favorable physicochemical properties, and highly effective mechanism for stabilizing photolabile UV filters make it an invaluable ingredient for formulators of high-SPF, broad-spectrum sunscreens and anti-aging skincare products. The experimental protocols outlined in this guide provide a framework for its characterization and performance evaluation, supporting further research and development in the field of cosmetic science.

References

- 1. specialchem.com [specialchem.com]

- 2. tks | publisher, event organiser, media agency | Avobenzone Photochemistry:Improving Photoprotection by Stabilizing Avobenzone with this compound - tks | publisher, event organiser, media agency [teknoscienze.com]

- 3. hallstarbeauty.com [hallstarbeauty.com]

- 4. researchgate.net [researchgate.net]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. SolaStay® S1 | Hallstar BPC [hallstarbeauty.com]

- 7. lookchem.com [lookchem.com]

- 8. echemi.com [echemi.com]

- 9. ijshr.com [ijshr.com]

An In-depth Technical Guide on the Chemical Structure and Reactivity of Ethylhexyl Methoxycrylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhexyl methoxycrylene, also known by its chemical name 2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-3-phenyl-, 2-ethylhexyl ester, is a synthetic organic compound utilized in the cosmetics industry.[1][2] Its primary application is as a UV absorber and a photostabilizer for other sunscreen agents, contributing to broad-spectrum UV protection in skincare and sun care products.[3][4][5] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, reactivity, and relevant experimental methodologies.

Chemical Structure and Identification

This compound is characterized by a central 2-cyano-3,3-diphenylacrylic acid core, esterified with 2-ethylhexyl alcohol and featuring a methoxy-substituted phenyl group.[1]

Chemical Name: 2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-3-phenyl-, 2-ethylhexyl ester[1][6] INCI Name: this compound CAS Number: 947753-66-4[3][6] Molecular Formula: C25H29NO3[2][7]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a viscous, yellow-orange liquid.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 391.51 g/mol | [2][6] |

| Boiling Point | 391.85 °C at 101,325 Pa | [6] |

| Density | 1.08 g/cm³ at 20 °C | [6] |

| Water Solubility | 40 µg/L at 20 °C | [6] |

| Appearance | Viscous yellow-orange liquid | [3] |

Reactivity and Photostability

This compound's primary function is as a photostabilizer, particularly for other UV filters such as avobenzone (B1665848) and octinoxate.[3][8] It is highly effective at quenching the singlet excited state of these molecules, thereby preventing their photodegradation and enhancing the overall stability and efficacy of sunscreen formulations.[3][9]

Its reactivity is characterized by:

-

UV Stability: The molecule itself is stable under UV light.[1] A study demonstrated its stability after 5 hours of irradiation with 288 nm UV light at a dose of 40 W/m².

-

Compatibility: It is compatible with a wide range of cosmetic ingredients.[1]

-

Oxidizing Agents: Contact with strong oxidizing materials should be avoided.

The photostabilization mechanism is crucial for maintaining the protective qualities of sunscreens containing photolabile ingredients.

Caption: Photostabilization by this compound.

Experimental Protocols

Synthesis

The synthesis of this compound generally involves a multi-step process.[1] While specific, detailed industrial protocols are proprietary, a general synthetic route can be outlined.

Caption: Generalized synthesis workflow for this compound.

Analytical Methods

The characterization and quality control of this compound involve various analytical techniques. Reference spectra including NMR, IR, GC-MS, and UV-Vis have been used for its characterization.

5.2.1 Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the presence of aromatic protons, the ethylhexyl chain, the methoxy (B1213986) group, and the cyano group.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify key functional groups, such as the C≡N stretch of the nitrile, the C=O stretch of the ester, and C-O stretches of the ether and ester groups.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

5.2.2 Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a key method for assessing purity and is used in photostability studies to quantify the concentration of this compound before and after UV exposure.

Applications and Functionality

The primary application of this compound is in sun care and skin care products.[1][3] Its functions include:

-

UV Absorber: It absorbs UV radiation, contributing to the overall Sun Protection Factor (SPF) of a formulation.[5][10]

-

Photostabilizer: It enhances the stability of other UV filters, such as avobenzone and octinoxate, preventing their rapid degradation upon exposure to sunlight.[3][8]

-

Solvent: It can act as a solvent for crystalline UV filters, improving the aesthetics and texture of the final product.[2][3]

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic products.[1] It has a low potential for causing skin irritation and is reported to have a low comedogenic rating.[1] As with any cosmetic ingredient, a patch test is recommended for individuals with sensitive skin. There is limited data on its use during pregnancy and breastfeeding, so consultation with a healthcare professional is advised.[1]

Conclusion

This compound is a multifunctional ingredient in the formulation of modern sun care and skin care products. Its well-defined chemical structure provides a foundation for its key functions as a UV absorber and, most notably, as a photostabilizer for other less stable sunscreen agents. Its favorable physicochemical properties and safety profile make it a valuable component for formulators aiming to create effective, stable, and aesthetically pleasing products that offer broad-spectrum UV protection. Further research into its long-term environmental fate and potential degradation pathways will continue to be of interest to the scientific community.

References

- 1. deascal.com [deascal.com]

- 2. CAS 947753-66-4: this compound | CymitQuimica [cymitquimica.com]

- 3. ethyl hexyl methoxycrylene, 947753-66-4 [thegoodscentscompany.com]

- 4. paulaschoice.co.uk [paulaschoice.co.uk]

- 5. uvabsorbers.com [uvabsorbers.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | C25H29NO3 | CID 66661267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. SPF Boosters Explained: Risks of Butyloctyl Salicylate, Polyester-8, and Sunscreen Doping — The Sunscreen Company [thesunscreencompany.com]

- 9. researchgate.net [researchgate.net]

- 10. specialchem.com [specialchem.com]

In-Depth Technical Guide on the Theoretical Studies of Ethylhexyl Methoxycrylene

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Ethylhexyl Methoxycrylene's Photostability

This compound (EHMCR), a notable photostabilizer in cosmetic and pharmaceutical formulations, exhibits robust stability under ultraviolet (UV) radiation. Its efficacy stems from its unique molecular structure and the subsequent photophysical processes it undergoes upon photon absorption. Theoretical and experimental studies have elucidated the mechanisms behind its function, primarily centering on its excited state dynamics and its ability to act as an efficient energy quencher.

Upon absorption of UV radiation, EHMCR transitions from its ground state (S₀) to an excited singlet state (S₁). A significant proportion of the molecules in the S₁ state then undergo intersystem crossing to the lowest triplet state (T₁). The photostability of EHMCR is largely attributed to the ³ππ* character of this T₁ state. The deactivation of the T₁ state is predominantly a radiationless process, allowing the molecule to dissipate the absorbed energy without undergoing photodegradation.[1] This efficient and non-destructive energy dissipation pathway is central to its role as a photostabilizer.

Furthermore, the energy levels of the S₁ and T₁ states of EHMCR are significantly lower than those of many photolabile compounds, such as certain UV filters and vitamins.[1] This energetic landscape facilitates a singlet-singlet energy transfer mechanism, where EHMCR can accept the excited-state energy from a donor molecule (e.g., a photodegradable UV filter or retinol) before it can undergo a destructive photochemical reaction. EHMCR then dissipates this energy through its own safe deactivation channels.[2][3]

Quantitative Photophysical and Photostability Data

The following tables summarize key quantitative data from theoretical and experimental studies of this compound.

| Parameter | Value | Solvent | Reference |

| Lowest Excited Singlet State (S₁) Energy Level | Lower than that of 4-tert-butyl-4'-methoxydibenzoylmethane and octyl methoxycinnamate | Ethanol (B145695) | [1] |

| Lowest Triplet State (T₁) Energy Level | Lower than that of 4-tert-butyl-4'-methoxydibenzoylmethane and octyl methoxycinnamate | Ethanol | [1] |

| Triplet State (T₁) Lifetime | 93 ms | Ethanol | [1] |

| Zero-Field Splitting (ZFS) Parameter (D**) | 0.113 cm⁻¹ | Ethanol | [1] |

| Formulation | Active Ingredient | Stabilizer | UV Exposure | % Loss of Active | Reference |

| Formulation 1 | 0.1% Retinol | None | 5 MED | 79% | [3] |

| Formulation 2 | 0.1% Retinol | 4% this compound | 5 MED | <5% | [3] |

| Formulation 3 | 0.25% Retinyl Palmitate | None | 5 MED | Not specified, significant loss | [3] |

| Formulation 4 | 0.25% Retinyl Palmitate | 5% this compound | 5 MED | 0% | [3] |

Experimental Protocols

The characterization of the theoretical and photophysical properties of this compound involves a suite of spectroscopic and analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption spectrum of EHMCR and quantify its ability to absorb UV radiation at different wavelengths.

-

Methodology:

-

Sample Preparation: A solution of EHMCR of known concentration is prepared in a UV-transparent solvent, typically ethanol or cyclohexane. A blank sample containing only the solvent is also prepared.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement: The sample and blank cuvettes are placed in the respective beams of the spectrophotometer. The absorbance is scanned over a wavelength range, typically from 200 to 400 nm.

-

Data Analysis: The absorbance spectrum is recorded. The wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) at this wavelength are determined.

-

Fluorescence and Phosphorescence Spectroscopy

-

Objective: To study the emissive properties of EHMCR from its excited singlet and triplet states.

-

Methodology:

-

Sample Preparation: A dilute solution of EHMCR is prepared in a suitable solvent (e.g., ethanol) and placed in a quartz cuvette. For phosphorescence measurements, the sample is often cooled to 77 K in a liquid nitrogen dewar to minimize non-radiative decay processes.

-

Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., a xenon arc lamp) and a sensitive detector (e.g., a photomultiplier tube) is used. For phosphorescence, a pulsed light source and a time-gated detector are often employed to separate the long-lived phosphorescence from the short-lived fluorescence.

-

Measurement:

-

Fluorescence: The sample is excited at a wavelength within its absorption band, and the emission spectrum is recorded at longer wavelengths.

-

Phosphorescence: The sample is excited with a pulse of light, and after a short delay to allow for the decay of fluorescence, the emission is measured over a longer time scale.

-

-

Data Analysis: The emission maxima and the lifetimes of the excited states are determined from the spectral data.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

-

Objective: To detect and characterize the triplet state of EHMCR.

-

Methodology:

-

Sample Preparation: A solution of EHMCR in a suitable solvent (e.g., ethanol) is placed in an EPR tube and frozen at 77 K.

-

Instrumentation: An EPR spectrometer equipped with a microwave source, a magnetic field, and a sensitive detector is used. The sample is irradiated with UV light in situ to generate the excited triplet state.

-

Measurement: The EPR spectrum is recorded by sweeping the magnetic field while irradiating the sample with microwaves.

-

Data Analysis: The spectrum of the triplet state is analyzed to determine the zero-field splitting parameters (D and E), which provide information about the electronic structure of the triplet state.

-

Time-Resolved Pump-Probe Spectroscopy

-

Objective: To study the dynamics of the excited states of EHMCR on ultrafast timescales.

-

Methodology:

-

Instrumentation: A laser system that generates ultrashort pulses (femtoseconds to picoseconds) is required. The laser beam is split into a "pump" and a "probe" beam. The pump beam excites the sample, and the probe beam, which is delayed in time with respect to the pump, monitors the changes in absorption or emission of the sample.

-

Measurement: The sample is excited by the pump pulse, and the absorption of the probe pulse is measured at various time delays. This provides a "movie" of how the excited state population evolves over time.

-

Data Analysis: The transient absorption data is analyzed to determine the lifetimes of the different excited states and the rate constants for the various photophysical processes (e.g., internal conversion, intersystem crossing).

-

Fluorescence Quantum Yield Determination (Comparative Method)

-

Objective: To determine the efficiency of the fluorescence process.

-

Methodology:

-

Standard Selection: A well-characterized fluorescent standard with a known quantum yield in the same solvent is chosen.

-

Sample Preparation: A series of solutions of both the standard and the EHMCR sample are prepared with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.

-

Measurement: The absorption and fluorescence spectra of all solutions are recorded. The integrated fluorescence intensity is plotted against the absorbance for both the standard and the sample.

-

Calculation: The quantum yield of EHMCR (Φx) is calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and the standard, respectively.

-

Visualizations of Key Processes

Caption: Photophysical deactivation pathway of this compound.

Caption: EHMCR as a singlet-state quencher for a photolabile molecule.

Caption: Workflow for the theoretical and experimental study of EHMCR.

References

Methodological & Application

Application Note: HPLC Analysis of Ethylhexyl Methoxycrylene in Cosmetic Formulations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of ethylhexyl methoxycrylene in cosmetic products. This compound, a photostabilizing UV filter, is increasingly utilized in sunscreen and anti-aging formulations. The described method provides a reliable and reproducible approach for the determination of this analyte, ensuring product quality and stability. The protocol is designed for ease of implementation in a quality control or research laboratory setting.

Introduction

This compound, chemically known as 2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-3-phenyl-, 2-ethylhexyl ester, is a key ingredient in modern cosmetic and sunscreen products. Its primary function is to enhance the photostability of other UV filters, such as avobenzone, thereby ensuring sustained efficacy upon sun exposure. Given its critical role in product performance and the regulatory landscape for cosmetic ingredients, a validated analytical method for its quantification is essential. This document provides a comprehensive HPLC protocol for the analysis of this compound.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

-

Reagents: Formic acid (analytical grade).

-

Standards: this compound reference standard (purity >98%).

-

Sample Preparation: Syringe filters (0.45 µm, PTFE or nylon).

Preparation of Solutions

-

Mobile Phase A: 0.1% Formic acid in water (v/v).

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

-

Accurately weigh approximately 0.5 g of the cosmetic product into a 50 mL centrifuge tube.

-

Add 25 mL of methanol to the tube.

-

Vortex for 2 minutes to disperse the sample.

-

Sonicate for 15 minutes in an ultrasonic bath to ensure complete extraction of the analyte.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the filtered extract with methanol to fall within the calibration curve range.

HPLC Method

The separation and quantification are achieved using a gradient elution method.

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |